2-Phenylquinoline-7-carboxylic acid
Overview
Description
2-Phenylquinoline-7-carboxylic acid is an organic compound with the molecular formula C16H11NO2 . It has a molecular weight of 249.27 . The IUPAC name for this compound is 2-phenyl-7-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 2-Phenylquinoline-7-carboxylic acid is 1S/C16H11NO2/c18-16(19)13-7-6-12-8-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H,(H,18,19) .Scientific Research Applications
Microwave-assisted Synthesis and Antimicrobial Activity
2-Phenylquinoline-7-carboxylic acid derivatives have been synthesized using both conventional and microwave-irradiated methods. These derivatives exhibit significant antimicrobial activity against a broad spectrum of microorganisms, demonstrating their potential in creating new antimicrobial agents (Bhatt & Agrawal, 2010).
Facile Synthesis and Antibacterial Activity
These compounds have also been synthesized with various substituted phenols and secondary amines, showing notable antibacterial activity against common pathogens like Salmonella typhi, Bacillus subtalis, and Pseudomonas aeruginosa (Shankerrao et al., 2012).
Antiparasitic Activities
A series of substituted 2-phenylquinoline-4-carboxylic acids showed promising activity against parasites responsible for diseases like malaria, leishmaniasis, and trypanosomiasis (Muscia et al., 2008).
Cadmium Complexes for Fluorescent Behavior and Antibacterial Activities
Complexes generated from 2-phenylquinoline derivatives with cadmium have shown potential in fluorescence and antibacterial activities. These complexes exhibit unique structural properties and can serve as a basis for developing new materials with specific luminescent and biological properties (Lei et al., 2014).
Sensing and Detection Applications
Selective Sensing of 2,4,6-Trinitrophenol
2-Phenylquinoline has exhibited aggregation-induced emission enhancement and reversible fluorescence switching in acidic and basic media. This property makes it a potent fluorescent pH sensor and allows for the selective detection of trace amounts of 2,4,6-trinitrophenol (TNP) in water, highlighting its application in environmental monitoring and safety (Maity et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-phenylquinoline-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-7-6-12-8-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKFTFSVGYDHAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580197 | |
Record name | 2-Phenylquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylquinoline-7-carboxylic acid | |
CAS RN |
841297-69-6 | |
Record name | 2-Phenylquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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